molecular formula C16H12FN3O2S B3019492 N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide CAS No. 328561-24-6

N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide

Cat. No.: B3019492
CAS No.: 328561-24-6
M. Wt: 329.35
InChI Key: YNAZKVHGTNAKIA-UHFFFAOYSA-N
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Description

N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group at position 5 and a 2-methoxybenzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and anticonvulsant properties . The fluorine atom and methoxy group in this compound are strategically placed to modulate electronic effects, solubility, and binding interactions, making it a candidate for pharmacological optimization.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAZKVHGTNAKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Substituents and Associated Activities of Thiadiazole Derivatives

Compound Name Substituents (Position) Biological Activity Reference
Target Compound 5-(4-Fluoro-phenyl), 2-(2-methoxybenzamide) Not explicitly reported (structural focus)
N-(5-Ethyl-thiadiazol-2-yl)-2-nitrobenzamide 5-Ethyl, 2-(2-nitrobenzamide) Anticonvulsant (superior to Depakin®)
N-[5-(Benzylthio)-thiadiazol-2-yl]-2-(4-CF3-phenyl)acetamide 5-Benzylthio, 2-(4-CF3-phenyl)acetamide Cytotoxic (anticancer potential)
2-(4-Fluoro-benzylidene)-[5-(4-methoxy-phenyl)-thiadiazol-2-yl]-amine 5-(4-Methoxyphenyl), 2-(4-fluorobenzylidene) Structural analog (insecticidal/fungicidal)
  • Lipophilic Groups: The trifluoromethyl (CF3) group in N-[5-(Benzylthio)-thiadiazol-2-yl]-2-(4-CF3-phenyl)acetamide improves membrane permeability, critical for anticancer activity .
  • Methoxy vs. Fluoro: The target compound’s 2-methoxybenzamide may enhance solubility compared to nitro derivatives, while the 4-fluorophenyl group could stabilize π-π stacking in target binding .
Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacological Data

Compound Name Activity (IC50/EC50) Solubility/Stability Reference
Target Compound Not reported Predicted moderate solubility (methoxy group)
N-(5-Ethyl-thiadiazol-2-yl)-2-nitrobenzamide 100% protection at 50 mg/kg (mice MES test) Low solubility (nitro group)
BPTES Analog 6 Glutaminase inhibition (similar to BPTES) Improved solubility vs. BPTES
  • Anticonvulsant Activity: The nitro derivative () outperforms Depakin® in seizure models, likely due to enhanced hydrogen bonding with targets.
  • Thermal Stability: Thiadiazoles with aromatic substituents (e.g., ’s antipyrine derivative) show high thermal stability (decomposition >250°C), suggesting robustness for formulation .

Biological Activity

N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide is a compound within the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative efficacy with other related compounds.

  • Molecular Formula : C16H12FN3O2S
  • Molecular Weight : 327.35 g/mol
  • IUPAC Name : N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown significant cytotoxicity against various cancer cell lines.

In Vitro Studies

  • Cytotoxicity Testing :
    • The compound was evaluated for its cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay.
    • Results indicated an IC50 value of approximately 10.10 µg/mL against MCF-7 cells and 9.6 µM against HepG2 cells, demonstrating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Mechanism of Action :
    • The mechanism involves induction of apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio. Increased levels of pro-apoptotic proteins were observed in treated cells, leading to cell cycle arrest at the G2/M phase .
    • Notably, the compound's structure allows it to interfere with DNA replication and repair mechanisms in cancer cells .

Comparative Efficacy

To better understand the effectiveness of this compound, a comparison with other thiadiazole derivatives was conducted:

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
This compound9.6HepG2Apoptosis induction via caspase activation
Compound 4e (Thiadiazole derivative)5.36MCF-7Cell cycle arrest at G2/M phase
Compound 4i (Thiadiazole derivative)2.32MCF-7Apoptosis via increased Bax/Bcl-2 ratio

Case Studies

Several case studies have illustrated the clinical relevance of thiadiazole derivatives:

  • Case Study on Compound 4i :
    • In vivo studies demonstrated that compound 4i effectively targeted sarcoma cells in tumor-bearing mice models. This study provided evidence for its potential use in targeted cancer therapies .
  • Comparative Study with Sorafenib :
    • A comparative study showed that certain thiadiazole derivatives exhibited similar or superior inhibitory effects on key cancer-related kinases compared to Sorafenib, a standard treatment for advanced cancers .

Q & A

Q. What synthetic routes are recommended for synthesizing N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with acyl chlorides. For example:

  • React 4-fluorophenyl thiosemicarbazide with 2-methoxybenzoyl chloride in pyridine under reflux (90°C, 3 hours) using POCl₃ as a catalyst.
  • Precipitate the product by adjusting pH to 8–9 with ammonia, followed by recrystallization from DMSO/water (2:1) .
    Yield Optimization:
  • Use anhydrous solvents to minimize hydrolysis.
  • Control stoichiometry (1:1 molar ratio of reactants) and reaction time (monitored via TLC).
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the structural integrity of this compound validated?

Methodological Answer: A multi-technique approach is employed:

  • 1H/13C NMR: Confirm aromatic protons (δ 6.8–8.2 ppm) and amide NH (δ ~10.5 ppm).
  • IR Spectroscopy: Identify C=O (amide I, ~1680 cm⁻¹) and C-S-C (thiadiazole, ~685 cm⁻¹) stretches .
  • Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography: Resolve crystal packing using SHELXL (SHELX suite). Hydrogen bonding (e.g., N–H···N) stabilizes centrosymmetric dimers .

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Anticonvulsant Activity:

    • Maximal Electroshock (MES): Measure seizure suppression in rodents (dose: 30–100 mg/kg).
    • Subcutaneous Pentylenetetrazole (scPTZ): Assess clonic seizure latency .
  • Anticancer Activity:

    • MTT Assay: Test cytotoxicity on HepG2, MCF-7, and HL-60 cell lines (IC₅₀ range: 9.4–97.6 μg/mL) .
  • Data Table:

    Cell LineIC₅₀ (μg/mL)Reference
    HepG2 (Liver)9.4
    HL-60 (Leukemia)34.2
    MCF-7 (Breast)97.6

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

Methodological Answer: Discrepancies often stem from pharmacokinetic challenges:

  • Plasma Stability Assays: Incubate the compound with liver microsomes (e.g., rat S9 fraction) to identify metabolic degradation pathways.
  • Formulation Optimization: Use nanoemulsions or liposomes to enhance bioavailability .
  • ADME Studies: Quantify tissue distribution via LC-MS/MS after intravenous/oral administration in rodents. Track metabolites (e.g., demethylated or fluorophenyl-hydroxylated derivatives) .

Q. What computational approaches predict binding affinity to neurological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Prepare ligand (compound) and receptor (e.g., GABA_A receptor) using Open Babel and PyMOL.
    • Flexible docking with Lamarckian GA (100 runs) identifies binding poses.
  • Molecular Dynamics (GROMACS):
    • Simulate ligand-receptor complexes (50 ns) in explicit solvent (TIP3P water).
    • Calculate binding free energy via MM-PBSA. Key interactions: π-π stacking with Phe residues, hydrogen bonds with Arg/Lys .

Q. What quality control protocols ensure batch-to-batch consistency?

Methodological Answer: Follow pharmacopeial guidelines (e.g., USP):

  • Purity Analysis:
    • HPLC (C18 column): Acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm. Acceptance criteria: ≥98% purity .
  • Impurity Profiling:
    • TLC (Silica GF254): Ethyl acetate/hexane (3:7), visualize under UV 254 nm. Limit: ≤0.5% impurities .
  • Residual Solvents: GC-MS with headspace sampling (limit: ≤500 ppm for pyridine) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Substituent Variation:
    • Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Modify methoxy group to nitro (-NO₂) for increased anticonvulsant activity (see analog N-(5-ethyl-thiadiazol-2-yl)-2-nitrobenzamide, 100% protection in MES) .
  • Pharmacophore Mapping:
    • Use Schrödinger’s Phase to identify critical moieties (thiadiazole core, amide linkage) .

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